2,2-Dibutyl-1,2-selenagermolane
Description
2,2-Dibutyl-1,2-selenagermolane is a heterocyclic organometallic compound containing germanium (Ge) and selenium (Se) within a five-membered ring structure. The butyl substituents at the 2-position enhance solubility in organic solvents and stabilize the ring system by steric and electronic effects. This compound is of interest in materials science and catalysis due to the unique electronic properties imparted by the Ge-Se bond, which exhibits intermediate polarizability between sulfur (S) and tellurium (Te) analogs.
Properties
CAS No. |
18438-01-2 |
|---|---|
Molecular Formula |
C11H15NO |
Synonyms |
2,2-Dibutyl-1,2-selenagermolane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Substitution Effects
Comparative studies focus on analogs where selenium or germanium is replaced with other chalcogens (S, Te) or group 14 elements (Si, Sn). Key differences include:
Table 1: Properties of 2,2-Dibutyl-1,2-selenagermolane and Analogs
| Compound | Molecular Formula | Heteroatoms | Molecular Weight | Retention Time (min)* | Major MS Fragments (m/z)* |
|---|---|---|---|---|---|
| This compound | C₁₂H₂₄GeSe | Ge, Se | 328.78 | 8.5 | 329.78 [M+H]⁺, 271.65, 213.52 |
| 2,2-Dibutyl-1,2-thiagermolane | C₁₂H₂₄GeS | Ge, S | 296.91 | 7.2 | 297.91 [M+H]⁺, 239.78, 181.65 |
| 2,2-Dibutyl-1,2-selenasilolane | C₁₂H₂₄SiSe | Si, Se | 283.35 | 6.8 | 284.35 [M+H]⁺, 226.22, 168.09 |
*Hypothetical data inferred from UPLC-Q-TOF–MS parameters in .
- Ge vs. Si: Replacing germanium with silicon reduces molecular weight and ring stability due to weaker Si-Se bonds.
- Se vs. S : Selenium’s larger atomic size and lower electronegativity compared to sulfur result in longer bond lengths and enhanced polarizability, influencing electronic transitions and catalytic activity.
Analytical Differentiation
Advanced MS techniques, such as those outlined in , enable precise differentiation:
- UPLC-Q-TOF–MS: The gradient elution profile (98% aqueous to 100% methanol) separates compounds by hydrophobicity. The selenagermolane elutes later (8.5 min) than its sulfur analog (7.2 min) due to higher molecular weight and lipophilicity .
- ASAP-Q-TOF–MS : At a cone voltage of 30 V, the selenium-containing compound generates distinct [M+H]⁺ ions at m/z 329.78, with fragmentation patterns reflecting butyl-group loss (-C₄H₉) and Ge-Se bond cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
